![molecular formula C26H26FN5O5 B2394037 ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1358671-99-4](/img/structure/B2394037.png)
ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H26FN5O5 and its molecular weight is 507.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with significant potential biological activity. This article explores its pharmacological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound's molecular formula is C26H26FN5O5, with a molecular weight of approximately 507.5 g/mol. It features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. The presence of an ethyl substituent and an acetamido moiety enhances its chemical reactivity and biological potential .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation, particularly in MCF-7 cells with an IC50 value of 1.74 µM .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of protein kinases involved in cell growth and survival pathways. Molecular docking studies have demonstrated that the compound binds effectively to target proteins, disrupting their function and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : It was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results showed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Synergistic Effects : When combined with traditional antibiotics like ampicillin, the compound demonstrated enhanced antibacterial effects, suggesting its potential use in combination therapies for treating infections in immunocompromised patients .
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The treatment group exhibited a significant reduction in tumor size compared to controls over a four-week period. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Case Study 2: Antimicrobial Activity
In another study focusing on its antimicrobial properties, the compound was tested against various bacterial strains isolated from patients with chronic infections. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests that it could be a viable candidate for developing new treatments for resistant bacterial infections .
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a unique structure characterized by:
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- Key Functional Groups :
- Acetamide moiety
- Pyrazolo-pyrimidine core
- Ethyl and fluorobenzyl substituents
These structural features contribute to its biological activity and chemical reactivity, making it a candidate for various pharmacological studies.
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer activity. Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate may inhibit specific kinases involved in cancer cell proliferation. Notably:
- Inhibition of Polo-like Kinase 1 (Plk1) : Related compounds have shown effectiveness in inhibiting Plk1, leading to disrupted cell cycle progression and apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Inhibitors in this class have demonstrated varying degrees of COX-II inhibitory activity, which is crucial for managing inflammation-related conditions:
- IC50 Values : Derivatives with similar structures have shown effective inhibition of COX-II, indicating potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The biological significance of pyrazolo[4,3-d]pyrimidines extends to their antimicrobial properties. Some studies report activity against various bacterial strains, suggesting that this compound could lead to the development of new antibiotics.
In Vitro Studies
In vitro studies have focused on the compound's efficacy against specific cancer cell lines:
Cell Line | Type | Results |
---|---|---|
MCF-7 | Breast Cancer | Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment |
HeLa | Cervical Cancer | Similar patterns observed with reduced viability |
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in substituent groups can enhance or diminish biological activity:
Substituent | Effect on Activity |
---|---|
Fluorobenzyl | Increased potency against Plk1 |
Ethyl group | Enhanced solubility and bioavailability |
Propiedades
IUPAC Name |
ethyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-6-10-19(27)11-7-17)15-21(33)28-20-12-8-18(9-13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHWOBKOQGRHGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.